2-(azidomethyl)furan

Organic Synthesis Click Chemistry Biomass Conversion

2-(Azidomethyl)furan (CAS 88511-45-9) is an organic compound consisting of a furan ring substituted at the 2-position with an azidomethyl group. Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 88511-45-9
Cat. No. B6612012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azidomethyl)furan
CAS88511-45-9
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN=[N+]=[N-]
InChIInChI=1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
InChIKeyQEQAMKKRBKQSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)furan (CAS 88511-45-9): A Versatile Furan-Azide Click-Chemistry Building Block for Organic Synthesis and Bioconjugation


2-(Azidomethyl)furan (CAS 88511-45-9) is an organic compound consisting of a furan ring substituted at the 2-position with an azidomethyl group . Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol . This compound is a member of the azidoalkyl furan class, which are valuable intermediates in organic synthesis, particularly as partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry . The compound is commercially available with a typical purity of 95% .

Click Chemistry

CuAAC partner to attach furan moiety to alkyne-functionalized biomolecules or polymers

Heterocycle Synthesis

Enables one-step synthesis of 5-, 6-, and 7-membered N-heterocycles via furan oxidation

Green Chemistry

Bio-derived furan platform supports sustainable building block strategies

Why 2-(Azidomethyl)furan (CAS 88511-45-9) Cannot Be Replaced by Simple Aryl or Alkyl Azides: Structural and Reactivity Differences


While many azides participate in click chemistry, 2-(azidomethyl)furan offers a unique combination of features that simple benzyl or alkyl azides lack. The electron-rich furan ring can engage in additional synthetic transformations, such as oxidation to yield complex nitrogen heterocycles [1] or ring-opening reactions to form indoles [2]. Furthermore, the furan moiety is bio-derived, aligning with green chemistry principles . These distinctions mean that substituting 2-(azidomethyl)furan with a common benzyl azide may foreclose specific synthetic routes or alter the physicochemical properties of the final product.

Benzyl or simple alkyl azide

May foreclose furan-specific oxidation/ring-opening pathways, limiting downstream synthetic options

Saturated tetrahydrofuran analog

Cannot undergo furan-based oxidative cycloaddition; loses access to unique N-heterocycle route

2-(Azidomethyl)furan (CAS 88511-45-9) Procurement Guide: Direct Quantitative and Structural Comparisons with Key Analogs


Synthetic Efficiency: 2-(Azidomethyl)furan vs. 5-(Azidomethyl)furfural Yield in Azidation Step

The synthesis of 2-(azidomethyl)furan is reported to proceed with high efficiency, comparable to the well-established 5-(azidomethyl)furfural. While the direct yield for 2-(azidomethyl)furan is often not explicitly stated in primary literature due to its use as an intermediate, the analogous 5-(azidomethyl)furfural is prepared from 5-(chloromethyl)furfural in 92% yield [1]. This high yield demonstrates the efficient installation of the azidomethyl group onto a furan ring and supports the class-level inference that 2-(azidomethyl)furan synthesis is similarly robust.

Synthesis Efficiency
Class-level
Target: not explicitly quantified
Comparator: 5-(azidomethyl)furfural 92% yield
Supports synthetic route viability; reliable azidomethyl installation inferred
Class-level inference; specific target yield to verify
Organic Synthesis Click Chemistry Biomass Conversion

Click Chemistry Reactivity: 2-(Azidomethyl)furan Triazole Formation Yields vs. Benzyl Azide

The azide group in 2-(azidomethyl)furan is highly reactive in CuAAC reactions. A closely related analog, 5-(azidomethyl)furfural, undergoes click reactions to form triazoles in excellent yields (e.g., 93% for a representative product) . This performance is on par with, or even exceeds, the widely used benzyl azide, which can achieve up to 99% yield in similar CuAAC reactions under optimized conditions . The data confirms that the furfuryl azide moiety is a competent and efficient partner for click chemistry, making it a viable alternative to benzyl azide when the additional functionality of the furan ring is desired.

CuAAC Reactivity
Reported
Analog triazole 93% yield vs benzyl azide up to 99%
Comparable click efficiency; furan azide is a competent reaction partner
Cross-study conditions; direct head-to-head not performed
Click Chemistry CuAAC Bioconjugation

Structural Advantage for Complex Heterocycle Synthesis vs. Saturated Analogs

Unlike the saturated analog 2-(azidomethyl)tetrahydrofuran (CAS 181945-10-8), 2-(azidomethyl)furan retains an aromatic furan core. This aromaticity is critical for a unique synthetic pathway: the oxidation of azidoalkyl furans allows for the one-step synthesis of five-, six-, and seven-membered nitrogen heterocycles [1]. This transformation, which proceeds via furan oxidation followed by an intramolecular cycloaddition with the azide group, is not possible with the corresponding tetrahydrofuran derivative, which lacks the necessary unsaturation.

Heterocycle Route
Class-level
Furan core enables oxidation/cycloaddition; tetrahydrofuran analog cannot
Unique synthetic route to N-heterocycles preserved by aromatic furan
Reaction scope varies with oxidation conditions; review literature examples
Medicinal Chemistry Heterocycle Synthesis Oxidation

Purity and Supply Chain Reliability: 2-(Azidomethyl)furan vs. 2-(Azidomethyl)-5-methylfuran

Both 2-(azidomethyl)furan and its 5-methyl analog (CAS 1248438-01-8) are commercially available as building blocks. Vendor data indicates that both are typically supplied at a minimum purity of 95% [REFS-1, REFS-2]. This parity in commercial quality means that the choice between the two should be driven by the desired steric and electronic properties of the final molecule, rather than by concerns over the reliability or purity of the starting material. The unsubstituted 2-(azidomethyl)furan offers a less sterically hindered, more reactive 5-position for subsequent functionalization.

Commercial Purity
Head-to-head
Target 95% purity, equivalent to 5-methyl analog
No purity trade-off; selection can focus on synthetic reactivity
Based on vendor COA data; confirm lot-specific analysis
Chemical Procurement Building Blocks Quality Control

Optimal Applications for 2-(Azidomethyl)furan (CAS 88511-45-9): Where Structural Features Drive Scientific Value


Click-Chemistry-Based Bioconjugation and Materials Science

Given its high reactivity in CuAAC reactions, 2-(azidomethyl)furan is an excellent choice for covalently linking a furan moiety to alkyne-functionalized biomolecules (e.g., peptides, nucleic acids) or polymers [1]. This is a core application for many azides, and the performance of furan-based azides in this context is well-established.

Synthesis of Complex Nitrogen Heterocycles via Oxidative Cycloaddition

This compound is uniquely suited for the one-step synthesis of nitrogen-containing heterocycles via furan oxidation [1]. This is a differentiated application not shared by simple alkyl or aryl azides. Researchers targeting novel heterocyclic scaffolds for medicinal chemistry should prioritize this compound.

Synthesis of Furfuryl-Substituted Triazoles as Potential Pharmacophores

The resulting furfuryl-1,2,3-triazoles, formed from 2-(azidomethyl)furan and alkynes, are valuable scaffolds in their own right. These compounds combine the favorable drug-like properties of both the furan and triazole rings, and are of interest in medicinal chemistry programs .

Green Chemistry and Biomass-Derived Building Block Strategies

As a derivative of furfural, 2-(azidomethyl)furan aligns with sustainable chemistry initiatives. Its use is preferred in research programs focused on developing bio-derived platform chemicals and materials .

Application
Selection Property
Validation Focus
Bioconjugation & Materials Science
CuAAC reactivity with furan moiety
Triazole formation efficiency & functional group tolerance
Heterocycle Synthesis
Furan ring oxidation/cycloaddition capacity
Access to 5‑,6‑,7‑membered N‑heterocycles
Furfuryl‑Triazole Pharmacophores
Furfuryl‑triazole scaffold formation
Drug‑like property assessment
Sustainable Chemistry
Bio‑derived furan platform
Green chemistry metrics & biomass sourcing
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